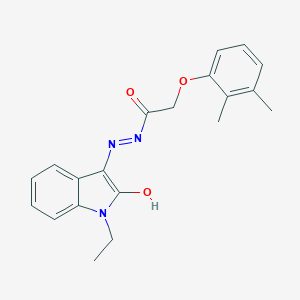

![molecular formula C24H22N2O2S B433839 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313237-36-4](/img/structure/B433839.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a derivative of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . It is a part of a series of compounds synthesized for their potential anticancer activity . These compounds have been tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .

Synthesis Analysis

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives involves elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact synthesis process of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of these compounds is confirmed based on elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . The exact molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis

The compounds were tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . The halogen substituted aniline derivatives were found to be most active among all the synthesized compounds .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Applications

Anticancer Activities : Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, have shown promising anticancer properties. Recent studies have emphasized the role of benzothiazole scaffolds in drug discovery, particularly in the development of antitumor agents. The structural simplicity of benzothiazoles, combined with their ease of synthesis, offers a pathway for the development of chemical libraries that could aid in discovering new therapeutic entities aimed at cancer treatment. For instance, the 2-arylbenzothiazole moiety is being explored for its antitumor potential, highlighting the importance of benzothiazoles in cancer research (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Antimicrobial and Antiviral Agents : The antimicrobial and antiviral capabilities of benzothiazole derivatives have also been a subject of intense research. These compounds exhibit a broad spectrum of biological activities, including antitumor, anticancer, antioxidant, and antimicrobial activities. Recent reviews have highlighted the potential of benzothiazole derivatives as active candidates in the discovery of new antimicrobial or antiviral agents, demonstrating their efficacy against a range of microorganisms and viruses (Elamin, M. B., Abd Elrazig Salman Abd Elaziz, A., & Abdallah, E., 2020).

Structural Modifications and Drug Design

The research into benzothiazole derivatives has not only focused on their biological activities but also on the structural modifications that enhance these properties. By modifying the benzothiazole scaffold, chemists have developed a variety of derivatives with increased antitumor potential. These studies provide insights into the structure-activity relationships (SAR) of benzothiazole derivatives, paving the way for the design of new compounds with optimized therapeutic profiles. The development of benzothiazole conjugates and the exploration of their synergistic effects with other drugs are promising areas for future drug development (Ahmed, K. et al., 2012).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and induce changes that lead to their biological effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple molecular and cellular effects .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDDFOMIVDZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2,2-diphenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B433757.png)

![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B433760.png)

![2-chloro-N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B433763.png)

![ethyl [3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B433767.png)

![1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433768.png)

![ethyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B433772.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B433775.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B433776.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433778.png)

![6-Amino-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433798.png)

![2-chloro-5-iodo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433806.png)

![2,4-bisnitro-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B433813.png)